molecular formula C22H25N3O2S B2995090 N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide CAS No. 1007550-71-1

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide

Cat. No. B2995090
M. Wt: 395.52
InChI Key: PGCYHSFUYXCASG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another study reported the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel adamantane derivatives, including compounds similar to "N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide," has been explored for their potential antimicrobial properties. For instance, El-Emam et al. (2012) reported on the synthesis and antimicrobial activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and their oxadiazoline analogues, highlighting the broad-spectrum antimicrobial potential of these compounds against a variety of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. This research underscores the significance of adamantane derivatives in developing new antimicrobial agents (El-Emam et al., 2012).

Anti-influenza Virus Activity

Adamantane derivatives have also been evaluated for their antiviral activities, particularly against influenza viruses. Göktaş et al. (2012) utilized a microwave-assisted synthesis approach to produce N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives carrying an adamantyl moiety. These compounds demonstrated significant inhibitory effects against influenza A and B viruses, with one derivative showing potent activity as a fusion inhibitor, preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012).

Synthesis and Characterization of New Materials

The adamantane structure has been incorporated into the design of new materials, such as polyamides and polyimides, due to its unique properties. Liaw et al. (1999) synthesized new polyamides derived from 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane, demonstrating their good solubility, high glass transition temperatures, and thermal stability. These materials' properties make them suitable for various applications in high-performance polymers and engineering plastics (Liaw et al., 1999).

Novel Synthetic Methodologies

Research into the synthesis of compounds with the adamantane moiety often reveals novel synthetic methodologies. Kim et al. (2014) described a method for synthesizing 1,3-diketones from 3-(4-R-phenyl)propionic acids, showcasing an efficient route to polysubstituted pyrazoles directly from these acids. This work not only expands the chemical toolbox for creating adamantane-containing compounds but also opens new pathways for the synthesis of complex molecules (Kim et al., 2014).

Future Directions

The future directions for research on “N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide” and similar compounds could involve further exploration of their potential applications in various fields of research and industry. The development of promising antibacterial agents through the modification of similar structures is one such direction .

properties

IUPAC Name

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c26-21(22-9-14-6-15(10-22)8-16(7-14)11-22)23-20-18-12-28(27)13-19(18)24-25(20)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCYHSFUYXCASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)CC5=NN4C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide

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